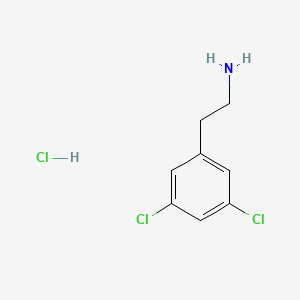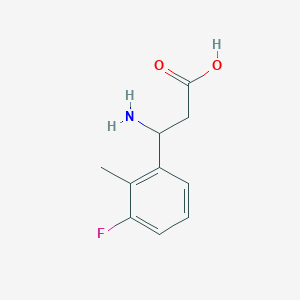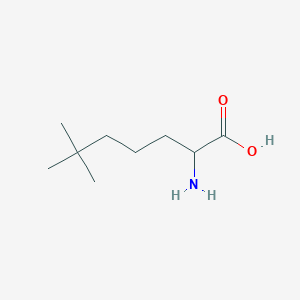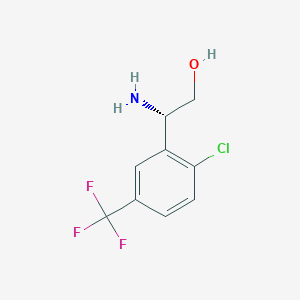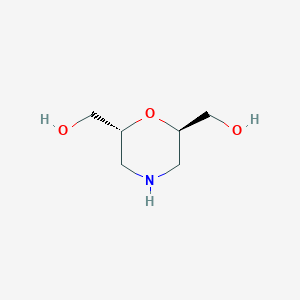![molecular formula C25H23ClN4O3 B15313833 N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a chlorinated imidazo[1,2-a]pyridine ring and a phenoxy-phenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The chlorination of the imidazo[1,2-a]pyridine ring is usually carried out using chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Subsequent steps involve the introduction of the phenoxy-phenylethyl group through nucleophilic substitution reactions. The final step typically includes the coupling of the ethanediamide moiety to the chlorinated imidazo[1,2-a]pyridine intermediate, often using amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields oxidized derivatives, reduction results in reduced forms, and substitution leads to various substituted derivatives.
Applications De Recherche Scientifique
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N’-(2-phenoxy-1-phenylethyl)ethanediamide is unique due to its specific combination of structural features, including the chlorinated imidazo[1,2-a]pyridine ring and the phenoxy-phenylethyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C25H23ClN4O3 |
|---|---|
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
N-[(6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-N'-(2-phenoxy-1-phenylethyl)oxamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-17-12-19(26)14-30-15-20(28-23(17)30)13-27-24(31)25(32)29-22(18-8-4-2-5-9-18)16-33-21-10-6-3-7-11-21/h2-12,14-15,22H,13,16H2,1H3,(H,27,31)(H,29,32) |
Clé InChI |
HOOIBCBWTPJWBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN2C1=NC(=C2)CNC(=O)C(=O)NC(COC3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
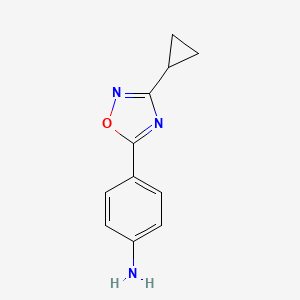
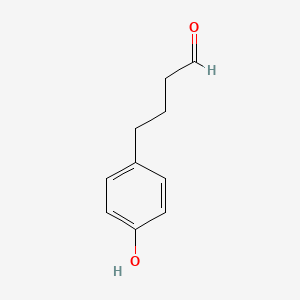
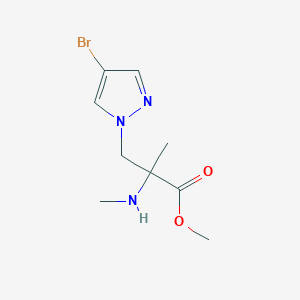
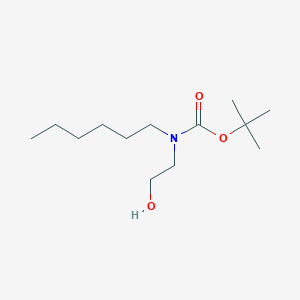
![5H,6H,7H-pyrrolo[3,4-c]pyridazin-3-ol dihydrobromide](/img/structure/B15313806.png)

